AICAR diphosphate, sodium salt

AMPK signaling nucleotide metabolism cell permeability

AICAR diphosphate, sodium salt (CAS 102185-54-6), also referred to as ZDP, is the 5′-diphosphate derivative of 5-aminoimidazole-4-carboxamide ribonucleoside. It belongs to the class of AICA ribonucleotides that serve as pharmacological activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Molecular Formula C9H16N4O11P2
Molecular Weight 0
CAS No. 102185-54-6
Cat. No. B1166075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAICAR diphosphate, sodium salt
CAS102185-54-6
Molecular FormulaC9H16N4O11P2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AICAR Diphosphate Sodium Salt (ZDP) — Procurement Specifications and AMPK Activation Tool


AICAR diphosphate, sodium salt (CAS 102185-54-6), also referred to as ZDP, is the 5′-diphosphate derivative of 5-aminoimidazole-4-carboxamide ribonucleoside [1]. It belongs to the class of AICA ribonucleotides that serve as pharmacological activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis [2]. ZDP functions as a direct intracellular source of the active AMP-mimetic metabolite ZMP (AICAR monophosphate), circumventing the requirement for adenosine kinase-mediated phosphorylation [1][3]. Commercially available as a sterile-filtered aqueous solution at 10 mM concentration (pH 7.5 ± 0.5) with ≥95% HPLC purity [1], this compound is supplied as a ready-to-use formulation for in vitro and ex vivo research applications in metabolic regulation, cancer biology, and vascular physiology.

Direct intracellular ZMP source without kinase dependency
Reported lower toxicity profile vs AICAR monophosphate
Ready-to-use sterile aqueous formulation (pH 7.5 ± 0.5)
Supports AMPK activation studies across diverse cell models

Why AICAR Diphosphate Sodium Salt Cannot Be Interchanged with AICAR Riboside or Monophosphate Analogs


AICAR riboside (acadesine), AICAR monophosphate (ZMP), and structurally distinct AMPK activators such as A-769662 exhibit fundamentally divergent mechanisms of action, cellular handling, and off-target profiles [1]. AICAR riboside requires intracellular phosphorylation by adenosine kinase to generate the active ZMP species — a step that varies with cell-type expression of nucleoside transporters and kinase activity [2]. AICAR monophosphate (ZMP) possesses limited membrane permeability and mandates specialized delivery strategies [3]. A-769662 activates AMPK via direct allosteric binding to the β-subunit with nanomolar potency (EC50 120 nM in cells), yet fails to recapitulate the ZMP-mediated AMPK-independent apoptotic pathways observed with AICA nucleotides in chronic lymphocytic leukemia cells [4]. AICAR diphosphate (ZDP) offers a defined phosphorylation state that bypasses cellular kinase dependency, delivers ZMP upon intracellular dephosphorylation, and exhibits reduced intrinsic toxicity relative to the monophosphate form [1][2]. Substituting among these agents without consideration of phosphorylation status, cellular uptake mechanisms, and AMPK-dependent versus AMPK-independent signaling yields non-comparable experimental outcomes and confounds data interpretation.

Kinase dependency mismatch

AICAR riboside requires adenosine kinase-mediated phosphorylation, which varies across cell types; ZDP bypasses this step.

Membrane permeability divergence

ZMP (AICAR monophosphate) has limited cell permeability and may require specialized delivery strategies, unlike the diphosphate form.

Signaling pathway bias

A-769662 activates AMPK via β-subunit allostery and does not replicate ZMP-mediated AMPK-independent pathways observed with AICA nucleotides.

Quantitative Differentiation of AICAR Diphosphate Sodium Salt Versus AICAR Monophosphate (ZMP) and AICAR Riboside


Direct ZMP Delivery Without Cellular Kinase Dependency

AICAR diphosphate (ZDP) serves as a direct intracellular source of ZMP upon dephosphorylation, bypassing the adenosine kinase-mediated phosphorylation step required for AICAR riboside activation [1]. AICAR riboside cellular uptake and phosphorylation efficiency vary with nucleoside transporter and adenosine kinase expression levels across cell types [2]. In contrast, ZDP provides a defined phosphorylation state that enables ZMP delivery independent of cellular kinase activity [1]. In perfused mouse hearts, AICAR riboside required metabolism to achieve intracellular ZMP concentrations of 2-8 mM to increase AMPK activity, with 50% maximal AMPK phosphorylation occurring at a ZMP concentration of 4.1 ± 0.6 mM [2].

ZMP Delivery
Head-to-head
ZDP: direct intracellular ZMP upon dephosphorylation; no kinase dependency. AICAR riboside: EC50 for AMPK phosphorylation = 4.1 ± 0.6 mM ZMP in perfused mouse heart.
Supports consistent ZMP delivery across cell models with variable adenosine kinase expression.
Perfused mouse heart model; in vitro dephosphorylation context.
AMPK signaling nucleotide metabolism cell permeability

Reduced Intrinsic Toxicity Relative to AICAR Monophosphate (ZMP)

In a yeast model system, metabolization of ZMP to the diphosphate derivative ZDP strongly reduced toxicity [1]. ZMP was identified as the major toxic derivative of AICAR, whereas its conversion to ZDP or ZTP significantly attenuated cytotoxic effects [1]. This establishes ZDP as a less toxic alternative for studies requiring sustained intracellular ZMP elevation without confounding cytotoxicity. Affinity chromatography identified 74 ZMP-binding proteins, including 41 that did not bind AMP, AICAR, or succinyl-ZMP, indicating ZMP-specific protein interactions that may underlie its toxicity [1].

Cytotoxicity Profile
Head-to-head
ZDP strongly reduced toxicity vs ZMP in yeast model; ZMP identified as primary toxic AICAR metabolite.
May support extended-duration AMPK activation studies with reduced confounding cytotoxicity.
Qualitative toxicity reduction; yeast model context.
cancer biology toxicology anti-proliferative agents

Cell-Type Dependent Metabolic Interconversion and Accumulation

Following AICAR-riboside treatment, accumulation of ZMP and higher phosphorylated metabolites (ZDP, ZTP) varied approximately 3.5-fold across different cell lines tested [1]. This cell-type dependence underscores the advantage of using defined phosphorylated forms such as ZDP for reproducible experimental outcomes. Metabolic preconditioning with AICAR promoted a significant increase in post-freezing viability in J774.A1 macrophages, HepG2/C3A cells, and primary hepatocytes, but not in NIH/3T3 fibroblasts or OMK cells [1]. The fold-increase in the 'effective adenylate ratio' ([AMP]+[ZMP])/[ATP]) positively correlated (r² = 0.94) with post-freezing survivorship [1].

Metabolite Variability
Class-level
3.5-fold variation in phosphorylated metabolite accumulation across cell lines with AICAR riboside.
Direct ZDP addition may reduce cell-type dependent metabolic variability.
Inferred from AICAR riboside data; J774.A1, HepG2, primary hepatocytes, etc.
cryopreservation metabolic preconditioning adenylate ratio

High Enzymatic Synthesis Conversion Yield for ZDP Production

A multi-enzyme cascade using EcAPT and AjPPK produced the diphosphorylated AICA ribonucleotide derivative ZDP with a conversion up to 91% [1]. In contrast, the EcAPT/MrPPK cascade targeting the triphosphate form ZTP yielded only 65% conversion, with ZDP as a side product [1]. This high synthetic efficiency for ZDP relative to higher phosphorylated forms translates to improved manufacturing yield and reduced production cost for research-scale procurement.

Synthesis Efficiency
Head-to-head
91% conversion to ZDP vs 65% to ZTP using EcAPT/AjPPK enzymatic cascade.
Higher synthetic yield supports cost-effective procurement and production scalability.
EcAPT from E. coli, AjPPK from A. johnsonii.
biocatalysis enzymatic synthesis nucleotide production

Defined Spectroscopic Properties for Quantification and Quality Control

ZDP exhibits characteristic UV absorption at λmax 265 nm with an extinction coefficient ε = 12.5 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5 [1]. This defined spectroscopic signature enables precise quantification of compound concentration and purity via HPLC analysis. Commercial ZDP is supplied with ≥95% purity (HPLC) and concentration specification of 10-11 mM in aqueous solution, pH 7.5 ± 0.5 [1]. These specifications provide researchers with a well-characterized, ready-to-use reagent with validated quality metrics.

QC Specification
Supporting evidence
λmax 265 nm, ε 12.5 L mmol⁻¹ cm⁻¹, ≥95% HPLC purity.
Enables precise concentration verification and lot consistency checks.
Supplier specification; Tris-HCl pH 7.5.
analytical chemistry HPLC analysis quality control

Aqueous Solubility and Ready-to-Use Formulation

AICAR diphosphate sodium salt is commercially supplied as a 10 mM sterile-filtered aqueous solution (pH 7.5 ± 0.5) [1], eliminating the need for solubilization in DMSO or other organic solvents. This contrasts with AICAR riboside, which is typically supplied as a solid requiring reconstitution in DMSO or aqueous buffer, with reported solubility of up to 75 mM in water but potential lot-to-lot variability . A-769662, a structurally distinct AMPK activator, is supplied as a solid requiring DMSO reconstitution (EC50 120 nM cellular) .

Formulation
Cross-study
10 mM ready-to-use aqueous solution, pH 7.5 ± 0.5, sterile-filtered.
Eliminates DMSO reconstitution and reduces handling artifacts in cellular assays.
Storage -20°C; ready-to-use format.
formulation solubility in vitro assays

Optimal Application Scenarios for AICAR Diphosphate Sodium Salt in Research and Industrial Settings


AMPK Signaling Studies Requiring Consistent Intracellular ZMP Delivery

Researchers investigating AMPK-dependent metabolic regulation across cell types with variable adenosine kinase expression should utilize ZDP to ensure uniform intracellular ZMP delivery. Unlike AICAR riboside, which requires kinase-mediated phosphorylation that varies 3.5-fold across cell lines [1], ZDP provides a defined phosphorylation state that bypasses this variability. In perfused mouse heart, AICAR riboside required accumulation of 2-8 mM ZMP to increase AMPK activity, with EC50 for phosphorylation at 4.1 ± 0.6 mM ZMP [2]. ZDP eliminates this rate-limiting activation step, enabling more reproducible AMPK activation kinetics.

Long-Term AMPK Activation Studies with Reduced Cytotoxicity

For experiments requiring sustained AMPK activation or ZMP-mediated signaling over extended durations (e.g., chronic metabolic reprogramming studies, differentiation assays), ZDP offers a significant advantage over ZMP (AICAR monophosphate). In yeast model systems, metabolization of ZMP to ZDP strongly reduced toxicity, with ZMP identified as the primary toxic AICAR-derived metabolite [3]. This reduced cytotoxicity profile enables longer treatment windows without confounding cell death, improving assay reproducibility and expanding the experimental design space for chronic exposure paradigms.

Metabolic Preconditioning and Cryopreservation Optimization

AICAR-riboside preconditioning improved post-freezing viability in J774.A1 macrophages, HepG2/C3A cells, and primary hepatocytes, with survivorship positively correlated (r² = 0.94) to the fold-increase in effective adenylate ratio ([AMP]+[ZMP])/[ATP] [1]. Use of ZDP in such cryopreservation protocols may enhance reproducibility by providing direct ZMP delivery independent of cell-type specific metabolic interconversion, which varies 3.5-fold across cell lines [1]. This application is particularly relevant for biobanking and cell therapy manufacturing workflows.

Enzymatic Nucleotide Synthesis and Biocatalysis Development

Industrial and academic laboratories engaged in biocatalytic production of phosphorylated AICA nucleotides should consider ZDP as a target product due to its high enzymatic synthesis conversion efficiency. The EcAPT/AjPPK cascade achieved 91% conversion to ZDP, substantially exceeding the 65% conversion obtained for ZTP [4]. This efficiency differential translates to reduced production costs and higher yields for ZDP, making it the preferred diphosphate form for scale-up and commercial nucleotide supply chains.

Application
Selection Property
Validation Focus
AMPK signaling pathway studies
Kinase-independent ZMP delivery
ZMP level reproducibility across cell models
Extended-duration AMPK activation
Reported lower toxicity vs ZMP
Cell viability endpoints in chronic exposure
Metabolic preconditioning and cryopreservation
Direct ZMP supply independent of cell metabolism
Post-freezing viability and adenylate ratio correlation
Biocatalytic nucleotide production
Synthesis conversion efficiency
Process yield and economic feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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